6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound with a molecular formula of C31H24ClNO6S . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps. One common method includes the condensation of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate with 6-aminohexanoic acid, followed by sulfonylation with 4-methylbenzenesulfonyl chloride . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- Benzyl ((6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetate
- Ethyl 2-((6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate
Uniqueness
Compared to similar compounds, 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has a unique sulfonylaminohexanoate moiety, which enhances its biological activity and specificity . This structural feature allows it to interact with a broader range of molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C28H26ClNO6S |
---|---|
Molecular Weight |
540.0 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C28H26ClNO6S/c1-19-11-13-21(14-12-19)37(33,34)30-15-7-3-6-10-27(31)36-26-18-25-23(16-24(26)29)22(17-28(32)35-25)20-8-4-2-5-9-20/h2,4-5,8-9,11-14,16-18,30H,3,6-7,10,15H2,1H3 |
InChI Key |
KBRMTECTJALBOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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